molecular formula C9H14O3 B1426638 1,9-Dioxaspiro[5.5]undecan-4-one CAS No. 1330756-23-4

1,9-Dioxaspiro[5.5]undecan-4-one

Cat. No.: B1426638
CAS No.: 1330756-23-4
M. Wt: 170.21 g/mol
InChI Key: KJJVDZGTYFEALW-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is a cyclic compound featuring a spiro structure, which means it has two rings that share a single atom. This compound is of interest in various scientific research applications due to its unique structural properties.

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-4-one has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: Its unique structural properties make it useful in the development of advanced materials and chemical products.

Safety and Hazards

The safety data sheet for 1,9-Dioxaspiro[5.5]undecan-4-one indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dioxaspiro[5.5]undecan-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable diol precursor with a ketone under acidic conditions. The reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,9-Dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Mechanism of Action

1,9-Dioxaspiro[5.5]undecan-4-one can be compared with other similar compounds, such as 1,5-Dioxaspiro[5.5]undecane and related spiro compounds. These compounds share the spiro structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1,5-Dioxaspiro[5.5]undecane

  • 1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride

  • Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal

1,9-Dioxaspiro[5

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJVDZGTYFEALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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